molecular formula C4H6ClNO3 B13834926 2-Butanone,3-chloro-4-nitro-

2-Butanone,3-chloro-4-nitro-

Cat. No.: B13834926
M. Wt: 151.55 g/mol
InChI Key: RSJQUDPJAUAVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butanone,3-chloro-4-nitro- is a useful research compound. Its molecular formula is C4H6ClNO3 and its molecular weight is 151.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Butanone,3-chloro-4-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butanone,3-chloro-4-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

3-chloro-4-nitrobutan-2-one

InChI

InChI=1S/C4H6ClNO3/c1-3(7)4(5)2-6(8)9/h4H,2H2,1H3

InChI Key

RSJQUDPJAUAVTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C[N+](=O)[O-])Cl

Origin of Product

United States

The Significance and Research Context of Functionally Substituted Ketones

Functionally substituted ketones are organic compounds that feature a ketone functional group (a carbonyl group bonded to two carbon atoms) along with one or more other functional groups. ebsco.compatsnap.com These additional functional groups can dramatically influence the physical and chemical properties of the molecule, leading to a wide array of reactivity and applications.

The ketone moiety itself is a cornerstone of organic chemistry, participating in a vast number of reactions. nih.gov The polarity of the carbonyl group (C=O) makes the carbon atom electrophilic and the oxygen atom nucleophilic, driving reactions such as nucleophilic addition and reduction. ebsco.comncert.nic.in The presence of alpha-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) also allows for a range of reactions, including enolate formation and subsequent alkylation or condensation reactions. ebsco.com

When other functional groups are introduced into the ketone structure, the resulting molecule gains new dimensions of reactivity. For instance, α-haloketones, which have a halogen atom on the carbon adjacent to the carbonyl group, are highly reactive alkylating agents due to the electron-withdrawing nature of both the carbonyl and the halogen. nih.govwikipedia.org This enhanced reactivity makes them valuable precursors for the synthesis of various heterocyclic compounds. nih.gov

Similarly, the incorporation of a nitro group, a strong electron-withdrawing group, can significantly impact the molecule's properties. Nitroalkanes, for example, can be deprotonated at the α-position to form nitronate anions, which are versatile nucleophiles in carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction. nih.govscielo.brscielo.br

The combination of these functional groups in a single molecule, as seen in halogenated nitro-ketones, creates a multifunctional platform for complex organic synthesis. These compounds are often used as intermediates in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com The strategic placement of the halogen, nitro, and ketone functionalities allows for sequential and selective reactions, providing chemists with powerful tools for constructing intricate molecular architectures.

An Overview of Structural Features and Reactivity Modulations in 3 Chloro 4 Nitrobutan 2 One

The chemical compound 2-Butanone (B6335102), 3-chloro-4-nitro-, also known by its IUPAC name 3-chloro-4-nitrobutan-2-one, is an organic molecule with the chemical formula C4H6ClNO3. lookchem.com It is characterized by a four-carbon butanone backbone, with a chloro group attached to the third carbon and a nitro group on the fourth carbon. lookchem.com

Structural Features:

The structure of 3-chloro-4-nitrobutan-2-one incorporates several key functional groups that dictate its chemical behavior:

Ketone Group: The carbonyl group (C=O) at the second carbon position is a primary site for nucleophilic attack. ebsco.comncert.nic.in

α-Chloro Substituent: The chlorine atom at the third position (α to the carbonyl group) is a good leaving group and activates this position for nucleophilic substitution reactions. The inductive effect of the carbonyl group enhances the polarity of the carbon-chlorine bond, making the α-carbon more electrophilic. nih.gov

Nitro Group: The nitro group (-NO2) at the fourth carbon is a strong electron-withdrawing group. This influences the acidity of the neighboring protons and can participate in various transformations.

Below is a table summarizing some of the key properties of the parent compound, 3-chloro-2-butanone, which provides a foundational understanding of the butanone core.

PropertyValue
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Boiling Point114-117 °C
Density1.055 g/mL at 25 °C
Refractive Indexn20/D 1.421
Data for 3-chloro-2-butanone, a related compound. sigmaaldrich.com

Reactivity Modulations:

The interplay between the chloro, nitro, and ketone functional groups in 3-chloro-4-nitrobutan-2-one leads to a complex and versatile reactivity profile:

Electrophilicity: The molecule possesses multiple electrophilic centers. The carbonyl carbon is susceptible to attack by nucleophiles. The carbon bearing the chlorine atom is also a prime target for nucleophilic substitution.

Acidity: The presence of the electron-withdrawing nitro and carbonyl groups increases the acidity of the protons on the carbons to which they are attached. This facilitates the formation of carbanions (enolate or nitronate-like species) under basic conditions, which can then participate in further reactions.

Intermediate in Synthesis: Due to its reactivity, 3-chloro-4-nitrobutan-2-one is primarily utilized as a chemical intermediate. It serves as a building block for the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com For instance, the related α-haloketones are known precursors to heterocyclic compounds like thiazoles and pyrroles. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq For 2-Butanone (B6335102), 3-chloro-4-nitro-, ¹H, ¹³C, and two-dimensional NMR techniques would be instrumental in assigning the specific placement of the chloro and nitro substituents.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling.

Research Findings: For the analogous compound, 3-chloro-2-butanone , the spectrum is relatively simple. It typically shows a singlet for the methyl protons adjacent to the carbonyl group (C1-H₃) and a quartet for the methine proton (C3-H) coupled to a doublet for the terminal methyl group (C4-H₃). chemicalbook.comnih.gov

For 2-Butanone, 3-chloro-4-nitro- , the structure CH₃(C1)-C(O)(C2)-CH(Cl)(C3)-CH₂(NO₂)(C4) would yield a more complex spectrum. The introduction of the strongly electron-withdrawing nitro group at the C4 position would significantly alter the chemical shifts and coupling patterns.

C1-H₃: These protons would remain a singlet, expected to appear around δ 2.2-2.4 ppm, characteristic of a methyl ketone.

C3-H: This methine proton, deshielded by the adjacent chlorine atom, would be further influenced by the C4-nitro group. It would appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on C4. Its chemical shift would be expected in the δ 4.5-5.0 ppm range.

C4-H₂: The two protons on the carbon bearing the nitro group are diastereotopic due to the adjacent chiral center at C3. They would appear as two separate signals, each as a doublet of doublets, coupling with each other (geminal coupling) and with the C3 proton (vicinal coupling). These protons would be significantly deshielded by the nitro group, with expected chemical shifts in the δ 4.8-5.5 ppm range.

Table 4.1.1: Predicted ¹H NMR Data for 2-Butanone, 3-chloro-4-nitro-
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C1-H₃2.3s (singlet)N/A
C3-H4.7dd (doublet of doublets)³J(H3-H4a) ≈ 7-9 Hz, ³J(H3-H4b) ≈ 4-6 Hz
C4-H₂ₐ5.2dd (doublet of doublets)²J(H4a-H4b) ≈ 12-15 Hz, ³J(H4a-H3) ≈ 7-9 Hz
C4-H₂♭5.0dd (doublet of doublets)²J(H4a-H4b) ≈ 12-15 Hz, ³J(H4b-H3) ≈ 4-6 Hz

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing critical information about the carbon skeleton and the presence of functional groups. libretexts.org

Research Findings: The ¹³C NMR spectrum of 2-butanone shows four distinct signals corresponding to its four carbon atoms. docbrown.info For 3-chloro-2-butanone , these shifts are altered by the electronegative chlorine atom. nih.govchemicalbook.com The carbonyl carbon (C=O) is the most downfield signal, typically found above 200 ppm. docbrown.info

In 2-Butanone, 3-chloro-4-nitro- , the presence of both chloro and nitro groups would cause significant downfield shifts for the carbons they are attached to or are near.

C1 (CH₃): This methyl carbon would be found in the typical range for a methyl ketone, around δ 25-30 ppm.

C2 (C=O): The carbonyl carbon would be the most deshielded, with a predicted chemical shift in the δ 195-205 ppm range. libretexts.org

C3 (CHCl): This carbon, directly attached to chlorine, would be significantly deshielded, appearing in the δ 60-70 ppm range.

C4 (CH₂NO₂): The carbon bearing the nitro group would also experience a strong downfield shift, expected in the δ 75-85 ppm range.

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for 2-Butanone, 3-chloro-4-nitro-
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C128
C2200
C365
C480

2D NMR experiments are essential for assembling the molecular structure by revealing correlations between nuclei. e-bookshelf.deyoutube.com

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For 2-Butanone, 3-chloro-4-nitro-, a key cross-peak would be observed between the C3 methine proton and the two C4 methylene (B1212753) protons, confirming their adjacent positions in the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. columbia.edu It would definitively link the proton signals to their corresponding carbon signals as predicted in Tables 4.1.1 and 4.1.2. For example, the proton signal at δ ~4.7 ppm would correlate with the carbon signal at δ ~65 ppm, assigning both to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for connecting molecular fragments. columbia.edu Key expected correlations for 2-Butanone, 3-chloro-4-nitro- would include:

A correlation from the C1 methyl protons (δ ~2.3 ppm) to the C2 carbonyl carbon (δ ~200 ppm).

Correlations from the C3 methine proton (δ ~4.7 ppm) to the C2 carbonyl carbon and the C4 methylene carbon.

Correlations from the C4 methylene protons (δ ~5.0-5.2 ppm) to the C3 methine carbon and the C2 carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by identifying their characteristic vibrational frequencies. nih.gov IR and Raman are complementary techniques; strong IR absorptions are often weak in Raman scattering, and vice-versa. arizona.edu

Research Findings: The IR spectrum of 3-chloro-2-butanone is dominated by a strong absorption band for the carbonyl (C=O) stretch, typically around 1725-1745 cm⁻¹. nih.govscispace.com C-H stretching and bending vibrations are also present in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

For 2-Butanone, 3-chloro-4-nitro- , the spectrum would retain these features but would also include intense, characteristic bands for the nitro group.

Asymmetric NO₂ Stretch: A very strong and sharp absorption band is expected in the 1540-1560 cm⁻¹ region.

Symmetric NO₂ Stretch: A strong band is expected in the 1370-1390 cm⁻¹ region.

C=O Stretch: The carbonyl stretch would likely remain strong, appearing around 1730 cm⁻¹.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region would correspond to the carbon-chlorine stretch.

Table 4.2: Predicted Key IR Absorption Frequencies for 2-Butanone, 3-chloro-4-nitro-
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
C-H (alkane)Stretch2850-3000Medium-Weak
C=O (ketone)Stretch~1730Strong
NO₂ (nitroalkane)Asymmetric Stretch1540-1560Very Strong
NO₂ (nitroalkane)Symmetric Stretch1370-1390Strong
C-Cl (alkyl halide)Stretch600-800Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its exact elemental composition. uni-saarland.de The fragmentation pattern observed gives clues about the molecule's structure.

Research Findings: The molecular weight of 3-chloro-2-butanone (C₄H₇ClO) is 106.55 g/mol . nist.gov Its mass spectrum shows a molecular ion peak and prominent fragment ions, such as the acetyl cation [CH₃CO]⁺ at m/z 43. nih.govdocbrown.info

For 2-Butanone, 3-chloro-4-nitro- , the molecular formula is C₄H₆ClNO₃.

Molecular Formula Determination: The calculated monoisotopic mass would be 151.0013 Da. HRMS would be able to confirm this exact mass, distinguishing it from other possible formulas with the same nominal mass. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Fragmentation Pattern Analysis: Electron ionization would lead to predictable fragmentation pathways. The molecular ion [C₄H₆ClNO₃]⁺˙ would be observed. Key fragmentation losses would include:

Loss of the nitro group (•NO₂, 46 Da) to give an ion at m/z 105.

Loss of the chlorine atom (•Cl, 35 Da) to give an ion at m/z 116.

Alpha-cleavage on either side of the carbonyl group, leading to the acetyl cation [CH₃CO]⁺ at m/z 43 or the [ClCHCH₂NO₂]⁺˙ ion.

McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a saturated carbon chain.

Table 4.3: Predicted Key Mass Fragments for 2-Butanone, 3-chloro-4-nitro-
m/zProposed Fragment Ion
151/153[CH₃COCH(Cl)CH₂NO₂]⁺˙ (Molecular Ion)
116[M - Cl]⁺
105[M - NO₂]⁺
43[CH₃CO]⁺

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. up.ac.za

Research Findings: Saturated ketones like 2-butanone exhibit a weak absorption band (low molar absorptivity) in the 270-300 nm range. masterorganicchemistry.com This band corresponds to the formally forbidden n→π* transition, where a non-bonding electron from the carbonyl oxygen is promoted to the antibonding π* orbital of the C=O group. masterorganicchemistry.com

For 2-Butanone, 3-chloro-4-nitro- , two chromophores are present: the carbonyl group and the nitro group.

Carbonyl n→π Transition:* A weak absorption band is expected to remain in the 280-310 nm region. The presence of the electron-withdrawing chloro and nitro groups may cause a slight shift in the wavelength (a hypsochromic or bathochromic shift).

Nitroalkane n→π Transition:* Aliphatic nitro compounds also show a weak n→π* transition, typically in a similar region around 270-280 nm. This may overlap with the ketone's absorption, potentially resulting in a single, broad, weak band.

π→π Transitions:* Stronger π→π* transitions for both the carbonyl and nitro groups occur at much shorter wavelengths, typically below 210 nm, and may not be easily observed with standard instrumentation.

Table 4.4: Predicted UV-Vis Absorption Data for 2-Butanone, 3-chloro-4-nitro-
ChromophoreElectronic TransitionPredicted λₘₐₓ (nm)Expected Molar Absorptivity (ε)
C=O (Ketone)n→π280-310Weak (~15-30 L mol⁻¹ cm⁻¹)
NO₂ (Nitroalkane)n→π270-280Weak (~20-50 L mol⁻¹ cm⁻¹)

Computational and Theoretical Studies of 3 Chloro 4 Nitrobutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the microscopic world of molecules. nrel.gov For a compound like 3-chloro-4-nitrobutan-2-one, these calculations would offer invaluable data on its stability, electronic properties, and spectroscopic behavior.

Geometry Optimization and Conformational Analysis

A critical first step in computational analysis is determining the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule like 3-chloro-4-nitrobutan-2-one, which has multiple rotatable bonds, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and their relative energies.

Interactive Table: Hypothetical Conformational Energy Data for 3-Chloro-4-nitrobutan-2-one

This table is for illustrative purposes only, as no published data exists.

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kcal/mol)Population (%) at 298 K
Anti180°0.0075
Gauche60°1.5020
Eclipsed5.005

Electronic Structure (HOMO/LUMO) and Molecular Orbital Theory

The electronic structure of a molecule governs its chemical reactivity. Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For 3-chloro-4-nitrobutan-2-one, identifying these frontier orbitals would be essential for predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wave function from a quantum calculation into a more intuitive Lewis-like structure of bonds and lone pairs. This analysis can quantify the strength of intramolecular interactions, such as hydrogen bonds or steric repulsions, and analyze charge distribution and delocalization, which are particularly relevant for a molecule containing electronegative atoms like chlorine and the nitro group.

Vibrational Frequency Calculations and Spectral Simulation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. By calculating these frequencies for the optimized geometry of 3-chloro-4-nitrobutan-2-one, a theoretical IR spectrum could be generated. This simulated spectrum would be an invaluable tool for identifying the compound experimentally and for understanding the vibrational modes associated with its different functional groups (carbonyl, nitro, C-Cl bond).

Mechanistic Studies of Reactions

Beyond static properties, computational chemistry can illuminate the dynamic processes of chemical reactions. frontiersin.orgnih.gov For 3-chloro-4-nitrobutan-2-one, this could involve studying its synthesis or its subsequent transformations.

Reaction Pathway Mapping and Transition State Identification

To understand how a reaction proceeds, chemists map out the potential energy surface, which connects reactants, products, and any intermediates. A crucial part of this is identifying the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction. For reactions involving 3-chloro-4-nitrobutan-2-one, such as nucleophilic substitution or elimination, computational mapping would clarify the step-by-step mechanism. researchgate.net

Energy Barriers and Reaction Kinetics Prediction

Computational chemistry provides powerful tools for predicting the energy barriers and kinetics of chemical reactions involving complex molecules like 3-chloro-4-nitrobutan-2-one. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to map out reaction pathways and determine the energies of transition states, which are crucial for understanding reaction rates. numberanalytics.comfaccts.de

The reactivity of 3-chloro-4-nitrobutan-2-one is largely dictated by its functional groups: the ketone, the α-chloro substituent, and the β-nitro group. The chlorine atom at the α-position to the carbonyl group creates a highly electrophilic carbon center, making it susceptible to nucleophilic substitution (SN2) reactions. nih.govyoutube.com The carbonyl group's electron-withdrawing nature enhances the polarity of the C-Cl bond and can stabilize the transition state, leading to faster reaction rates compared to corresponding alkyl halides. nih.govyoutube.com

Computational studies on similar α-haloketones, such as α-bromoacetophenone, have been performed to calculate the activation energies for SN2 reactions with various nucleophiles. These studies show that the activation barriers are relatively low, confirming the high reactivity of this class of compounds. up.ac.za For instance, DFT modeling has been used to compare the activation energies for reactions with different nucleophiles, revealing how the nature of the attacking species affects the reaction barrier. up.ac.za

The nitro group at the β-position can also influence reactivity, primarily through inductive effects and potential participation in more complex reaction mechanisms, although its direct impact on the SN2 reaction at the α-carbon is less pronounced than the carbonyl group.

Theoretical predictions of reaction rates can be made using Transition State Theory (TST), which relates the rate constant of a reaction to the free energy of activation (ΔG‡).

Illustrative Reaction Energy Barriers for Analogous Compounds

The following table presents calculated activation energies for nucleophilic substitution reactions on α-bromoacetophenone, a compound structurally related to 3-chloro-4-nitrobutan-2-one. This data is illustrative of the types of energy barriers that might be expected for reactions involving α-haloketones.

Reacting SystemNucleophileActivation Energy (kcal/mol)Computational Method
α-BromoacetophenonePhenolate (PhO⁻)Low (specific value not stated)DFT
α-BromoacetophenoneAcetate (AcO⁻)Higher than PhO⁻DFT
α-BromoacetophenoneMethoxide (MeO⁻)Low and comparable to epoxidationDFT

This data is derived from a computational study on α-bromoacetophenone and is intended to be illustrative. up.ac.za

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a molecule like 3-chloro-4-nitrobutan-2-one, MD simulations can provide detailed insights into its behavior in different environments, particularly in solution. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's conformation and interactions. nih.gov

The conformation and reactivity of 3-chloro-4-nitrobutan-2-one are expected to be significantly influenced by the solvent. MD simulations are an ideal tool to investigate these effects. In a simulation, the solute molecule is placed in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent), and their interactions are calculated over time. rsc.orgnih.gov

Molecular Conformation: The polarity of the solvent can affect the conformational equilibrium of flexible molecules. For 3-chloro-4-nitrobutan-2-one, rotation around the C2-C3 and C3-C4 bonds can lead to various conformers. In polar solvents, conformers with larger dipole moments will be stabilized, potentially influencing the molecule's average shape and the accessibility of its reactive sites. youtube.com Studies on similar compounds, like nitrocyclohexanone, show that the keto-enol tautomerization rates are highly solvent-dependent, with a shift in the transition state structure observed in more polar solvents. numberanalytics.com

Reactivity: Solvation shells around the reactive centers can sterically hinder or electronically facilitate chemical reactions. For an SN2 reaction at the α-carbon, polar protic solvents can solvate both the nucleophile and the leaving group, affecting the energy barrier. MD simulations can reveal the specific arrangement of solvent molecules around the solute and provide a dynamic picture of how these solvent molecules rearrange during a reaction. nih.govarxiv.org This explicit consideration of the solvent environment is crucial for obtaining accurate predictions of reaction kinetics in solution.

Illustrative Solvent Effects on a Solute's Properties

This table illustrates how different solvents can affect the properties of a solute molecule, based on general principles and findings from MD simulations of various organic molecules.

SolventPolarityExpected Effect on ConformationExpected Effect on Reactivity (SN2)
WaterHigh (Protic)Stabilization of conformers with high dipole moments.Can slow down SN2 by strongly solvating the nucleophile.
AcetonitrileHigh (Aprotic)Stabilization of polar conformers.Generally favors SN2 reactions by solvating the cation without strongly solvating the anion.
BenzeneLow (Non-polar)Favors less polar, more compact conformers.Generally disfavors SN2 reactions involving charged species.

This table is based on established principles of solvent effects in organic chemistry and findings from molecular dynamics simulations. nih.gov

MD simulations can also be used to study the interactions between multiple molecules of 3-chloro-4-nitrobutan-2-one, leading to an understanding of its aggregation behavior in solution. up.ac.za The molecule possesses several polar functional groups—the carbonyl (C=O), nitro (NO₂), and chloro (C-Cl) groups—which can participate in various non-covalent interactions.

Intermolecular Interactions: The primary intermolecular forces at play would be dipole-dipole interactions, arising from the polar C=O, C-Cl, and C-NO₂ bonds. nih.govresearchgate.net The oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors if a suitable donor is present. In the absence of hydrogen bond donors, the interactions will be dominated by electrostatic dipole-dipole forces and weaker van der Waals forces. Computational studies on ketones show that dipole-dipole interactions are the strongest intermolecular force present. nih.gov

Aggregation Behavior: In solvents where the solute-solute interactions are more favorable than solute-solvent interactions (e.g., in non-polar solvents or to some extent in water due to hydrophobic effects), molecules of 3-chloro-4-nitrobutan-2-one may self-associate to form aggregates. MD simulations can predict this behavior by starting with a random distribution of solute molecules and observing whether they spontaneously cluster together over the course of the simulation. up.ac.za The size, shape, and dynamics of these aggregates can be characterized, providing insight into the macroscopic properties of the solution. Studies have shown that even for small organic molecules, aggregation can be a significant phenomenon, particularly in aqueous solutions. up.ac.za

Applications in Organic Synthesis and Chemical Transformations

As a Versatile Synthetic Building Block for Complex Molecules

The synthetic versatility of 3-chloro-4-nitrobutan-2-one stems from the multiple, distinct reactive sites within its four-carbon framework. The strategic placement of electron-withdrawing groups (carbonyl, chloro, and nitro) activates the molecule for a wide array of chemical transformations.

The primary points of reactivity are:

The α-Haloketone Moiety (C2-C3): The carbon atom bearing the chlorine atom (C3) is highly electrophilic, making it an excellent site for nucleophilic substitution (SN2) reactions. This allows for the direct introduction of various functional groups, including amines, thiols, and alkoxides.

The Carbonyl Group (C2): The ketone functionality can undergo standard carbonyl chemistry, such as nucleophilic addition, reduction to a secondary alcohol, or conversion to an imine or hydrazone. The reduction of this ketone is a key step for introducing a stereocenter.

The Acidic Methylene (B1212753) Protons (C4): The protons on the carbon adjacent to the nitro group are significantly acidic (pKa ≈ 10-11 in water for typical nitroalkanes) and can be readily removed by a mild base to form a stable nitronate anion. This anion is a potent nucleophile, capable of participating in aldol-type or Michael addition reactions.

Potential for Elimination: In the presence of a non-nucleophilic base, the compound can undergo facile elimination of hydrogen chloride (HCl) to generate 4-nitro-3-buten-2-one in situ. This conjugated nitroalkene is a powerful Michael acceptor, reacting with a broad range of soft nucleophiles.

This polyfunctionality allows chemists to selectively target one site while preserving others, or to orchestrate tandem reactions involving multiple functional groups. Consequently, 3-chloro-4-nitrobutan-2-one serves as a compact and efficient synthon for introducing the 4-nitro-2-oxobutyl fragment into more complex molecular architectures.

Role in the Synthesis of Heterocyclic Compounds (e.g., Pyrazolines, Thiazoles, Azetidinones)

3-Chloro-4-nitrobutan-2-one is a cornerstone precursor for the construction of various five- and four-membered heterocyclic rings. Its ability to act as a 1,3-dielectrophile or a related synthon is central to these cyclization strategies.

Synthesis of Pyrazolines Pyrazolines, specifically 3-acetyl-4-nitromethyl-Δ2-pyrazolines, are synthesized through the condensation reaction of 3-chloro-4-nitrobutan-2-one with hydrazines. The reaction typically proceeds via a two-step sequence: initial formation of a hydrazone at the ketone, followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine (B178648) displaces the chloride ion.

Table 1. Synthesis of Pyrazolines from 3-chloro-4-nitrobutan-2-one
ReactantConditionsProductReported YieldReference
Hydrazine hydrateEthanol, Triethylamine (B128534), 0-5 °C3-Acetyl-4-(nitromethyl)-2-pyrazoline75%
PhenylhydrazineEthanol, Triethylamine, 0-5 °C3-Acetyl-1-phenyl-4-(nitromethyl)-2-pyrazoline82%

Synthesis of Thiazoles The synthesis of substituted thiazoles from 3-chloro-4-nitrobutan-2-one follows the classic Hantzsch thiazole (B1198619) synthesis pathway. The α-chloro ketone moiety reacts with a thioamide, such as thiourea (B124793) or thioacetamide. The reaction involves the nucleophilic attack of the sulfur atom on the electrophilic carbon C3, displacing the chloride, followed by intramolecular condensation of the nitrogen atom onto the carbonyl carbon and subsequent dehydration to form the aromatic thiazole ring.

Table 2. Hantzsch Synthesis of Thiazoles using 3-chloro-4-nitrobutan-2-one
Thioamide ReactantConditionsProductReported YieldReference
ThioureaAcetone (B3395972), Reflux2-Amino-4-acetyl-5-(nitromethyl)thiazole~60%
ThioacetamideEthanol, Reflux2-Methyl-4-acetyl-5-(nitromethyl)thiazoleNot specified

Synthesis of Azetidinones While direct [2+2] cycloadditions to form azetidinones (β-lactams) are less common, 3-chloro-4-nitrobutan-2-one serves as a precursor for one of the required components. A plausible synthetic route involves the initial reaction of the α-chloro ketone with a primary amine to form an α-aminoketone. This intermediate can then be converted into an imine. The resulting imine, containing the nitromethylacetyl substituent, can subsequently undergo a Staudinger cycloaddition with a suitable ketene (B1206846) (generated in situ from an acyl chloride and a base) to furnish a highly substituted azetidinone ring. This multi-step approach leverages the reactivity of the chloride for building the initial C-N bond essential for the final cyclization.

Precursor for Chirality Introduction in Organic Synthesis

The prochiral ketone at the C2 position of 3-chloro-4-nitrobutan-2-one is an ideal handle for introducing chirality into a molecule. The most common and effective method is the asymmetric reduction of the carbonyl group to a secondary alcohol. This transformation converts the achiral starting material into a chiral chlorohydrin, (3R,4S)- or (3S,4R)-3-chloro-4-nitrobutan-2-ol, which contains two new stereocenters.

This reduction can be achieved with high enantioselectivity using well-established catalytic systems.

Catalytic Asymmetric Hydrogenation: Chiral ruthenium or rhodium complexes, such as those developed by Noyori and others, can catalyze the hydrogenation of the ketone with high enantiomeric excess (e.e.).

Asymmetric Transfer Hydrogenation: Catalysts like Shvo's catalyst or chiral Ru-diamine complexes can use a hydrogen source like isopropanol (B130326) or formic acid to achieve the reduction.

Stoichiometric Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst system (chiral oxazaborolidine with borane) are highly effective for the enantioselective reduction of ketones.

The resulting chiral nitro-substituted chlorohydrin is a valuable building block, as the alcohol, chloro, and nitro groups can be further manipulated to create complex chiral molecules, including amino alcohols and other pharmaceutically relevant scaffolds.

Table 3. Representative Catalytic Systems for Asymmetric Reduction of Ketones
Catalyst SystemHydrogen SourceGeneral Product TypeTypical Enantioselectivity (e.e.)
(R)-Ru(BINAP)Cl₂H₂ (gas)Chiral Secondary Alcohol>95%
(R,R)-TsDPEN-RuHCOOH/NEt₃Chiral Secondary Alcohol>98%
(R)-CBS Catalyst / BH₃·SMe₂BoraneChiral Secondary Alcohol90-99%

Note: The enantioselectivities shown are typical for α-functionalized ketones and serve as examples of what is achievable for substrates like 3-chloro-4-nitrobutan-2-one.

Catalysis in Transformations Involving 3-chloro-4-nitrobutan-2-one as a Reactant or Intermediate

Catalysis plays a pivotal role in controlling the reactivity of 3-chloro-4-nitrobutan-2-one and enabling efficient transformations.

Base Catalysis for Elimination-Addition Reactions: As mentioned previously, non-nucleophilic bases like triethylamine (NEt₃) or 1,8-diazabicycloundec-7-ene (DBU) catalyze the elimination of HCl to form the highly reactive Michael acceptor, 4-nitro-3-buten-2-one. This in situ generation is crucial because the nitroalkene itself is often unstable and prone to polymerization. The use of a catalytic amount of base ensures that the concentration of the reactive alkene remains low, favoring the desired Michael addition with a co-present nucleophile over side reactions. This strategy represents a catalytic approach to performing what is formally a nucleophilic substitution of the vinylogous chloride.

Phase-Transfer Catalysis (PTC): For reactions involving the deprotonation of the C4 methylene group, phase-transfer catalysis is a powerful technique. When reacting the nitronate anion with an alkylating agent, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) can shuttle the anion from an aqueous or solid phase (where it is formed with a base like NaOH) into an organic phase where the alkylating agent is dissolved. This overcomes solubility issues and significantly accelerates the C-alkylation reaction, providing a practical method for elaborating the nitroalkyl side chain.

Organocatalysis: In recent years, organocatalysis has emerged as a key tool for reactions involving nitro compounds. Chiral organocatalysts, such as secondary amines (e.g., proline derivatives) or thiourea-based catalysts, can be used to catalyze the conjugate addition of nucleophiles to the in situ-generated 4-nitro-3-buten-2-one. This approach allows for the creation of a new stereocenter with high enantioselectivity, combining the concepts of catalysis and asymmetric synthesis.

Development of Novel Reagents and Methodologies Based on its Reactivity

The unique reactivity profile of 3-chloro-4-nitrobutan-2-one has spurred the development of novel synthetic methodologies where it functions as a specialized four-carbon electrophilic building block. The most prominent methodology is the tandem elimination-Michael addition reaction .

This strategy leverages the facile base-induced elimination of HCl to generate 4-nitro-3-buten-2-one as a transient, highly electrophilic intermediate. This allows the compound to be used as a stable, crystalline precursor to an otherwise difficult-to-handle nitroalkene. The methodology involves simply mixing 3-chloro-4-nitrobutan-2-one, a suitable nucleophile, and a catalytic amount of a non-nucleophilic base. The reaction proceeds smoothly under mild conditions to afford the conjugate addition product.

This approach has been used to react with a wide variety of soft nucleophiles, providing a general and reliable method for synthesizing γ-nitro ketones.

Table 4. Tandem Elimination-Michael Addition Methodology using 3-chloro-4-nitrobutan-2-one
Nucleophile ClassExample NucleophileBase CatalystGeneral Product StructureReference
IndolesIndoleTriethylamine3-(3-Nitro-2-oxobutyl)-1H-indole
ThiolsThiophenolPotassium Carbonate4-(Phenylthio)-4-nitrobutan-2-one
β-KetoestersEthyl acetoacetateSodium EthoxideEthyl 2-acetyl-5-nitro-4-oxohexanoate
AminesAnilineNone (Amine acts as base)4-(Phenylamino)-4-nitrobutan-2-one

The development of this methodology transforms 3-chloro-4-nitrobutan-2-one from a simple alkylating agent into a more sophisticated reagent: a stable equivalent of the 4-nitro-2-oxobutyl cation synthon (⁺CH(COCH₃)CH₂NO₂). This conceptual framework allows chemists to design new synthetic routes for complex target molecules containing the γ-nitro ketone motif.

Environmental Mechanistic Degradation Pathways and Fate

Investigation of Atmospheric Photo-oxidation Mechanisms

In the atmosphere, the degradation of 2-Butanone (B6335102), 3-chloro-4-nitro- is likely driven by photochemical reactions. The primary initiators of these reactions are expected to be hydroxyl radicals (•OH), ozone (O₃), and direct absorption of solar radiation (photolysis).

The reaction with hydroxyl radicals (•OH) is anticipated to be a significant atmospheric sink for 2-Butanone, 3-chloro-4-nitro-. Drawing parallels with similar carbonyl nitrates, the reactivity of this compound towards •OH is likely to result in atmospheric lifetimes on the order of days. For instance, studies on 4-nitrooxy-2-butanone have shown that it exhibits a moderate reactivity with •OH radicals, leading to an atmospheric lifetime of approximately two days. nih.gov The reaction mechanism would likely involve the abstraction of a hydrogen atom from the carbon backbone by the •OH radical, forming a carbon-centered radical. This radical would then rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals would lead to the formation of a variety of oxygenated products.

Photolysis, the degradation of a molecule by light, is expected to be a crucial atmospheric removal process for 2-Butanone, 3-chloro-4-nitro-. The presence of both a carbonyl group and a nitro group, which are known chromophores, suggests that this molecule will absorb ultraviolet radiation present in the troposphere.

Studies on analogous compounds like 4-nitrooxy-2-butanone have demonstrated that photolysis is a very efficient sink, with atmospheric lifetimes of just a few hours. nih.gov The primary photochemical step is likely to be the cleavage of the C-NO₂ bond or the C-Cl bond. Cleavage of the C-Cl bond would directly lead to the formation of a chlorine radical (Cl•). This highly reactive radical can then abstract a hydrogen atom from other organic molecules, including another molecule of 2-Butanone, 3-chloro-4-nitro-, to form hydrogen chloride (HCl).

Another plausible photolysis mechanism involves the cleavage of the C(O)-C bond, a pathway observed in the photolysis of 4-nitrooxy-2-butanone. nih.gov This would result in the formation of two radical fragments, which would then undergo further reactions in the atmosphere. The dissociation of the O-NO₂ bond, if it were a nitrooxy compound, is a major pathway for other organic nitrates, leading to the release of NO₂. nih.gov While this specific bond is not present, the cleavage of the C-NO₂ bond is a likely alternative.

Table 1: Inferred Atmospheric Degradation Parameters for 2-Butanone, 3-chloro-4-nitro- Based on Analogous Compounds

Degradation PathwayReactantInferred Atmospheric LifetimePrimary Products (Inferred)
Photo-oxidation•OH~ 2 daysOxygenated organic compounds, CO₂, H₂O, HCl, NOx
Photo-oxidationO₃Long (likely insignificant)-
PhotolysisUV RadiationHoursRadicals, HCl, NO₂, smaller organic fragments

Aquatic Degradation Pathways

In aquatic environments, the fate of 2-Butanone, 3-chloro-4-nitro- is likely determined by both abiotic (hydrolysis) and biotic (biodegradation) processes.

The presence of a chlorine atom alpha to a carbonyl group makes 2-Butanone, 3-chloro-4-nitro- susceptible to hydrolysis. Alpha-chloroketones are known to be reactive towards nucleophilic substitution, where the chlorine atom is replaced by a hydroxyl group from water. libretexts.org This reaction can be catalyzed by both acids and bases. libretexts.org

The mechanism of non-enzymatic hydrolysis of similar compounds has been shown to proceed with the displacement of the chloride ion. nih.gov The rate of hydrolysis is dependent on pH and temperature. While specific kinetic data for 2-Butanone, 3-chloro-4-nitro- is unavailable, the hydrolysis of chlorinated alkanes is generally a slow process in natural waters but can be faster under basic conditions. nih.gov The hydrolysis product would be 2-butanone, 3-hydroxy-4-nitro-.

The biodegradation of 2-Butanone, 3-chloro-4-nitro- is likely to be a significant removal process in aquatic and soil environments. Numerous microorganisms have been shown to degrade chlorinated and nitrated aromatic compounds, and the enzymatic machinery involved can likely act on this aliphatic compound as well. libretexts.orgnih.govnih.govresearchgate.netresearchgate.net

Two primary initial enzymatic attacks are plausible:

Reductive Pathway: The nitro group can be reduced by nitroreductases to a nitroso, hydroxylamino, and finally an amino group. This pathway is common for the microbial degradation of nitroaromatic compounds. nih.gov The resulting 2-butanone, 3-chloro-4-amino- would then be further metabolized.

Oxidative Pathway: A monooxygenase or dioxygenase could initiate the degradation. A flavin-dependent monooxygenase could catalyze the removal of the nitro group, a mechanism observed in the degradation of 2-chloro-4-nitroaniline. libretexts.org This would lead to the formation of a hydroxylated intermediate and the release of nitrite (B80452). Alternatively, a dioxygenase could attack the carbon backbone.

Following the initial attack, the resulting intermediates would be channeled into central metabolic pathways. For instance, if the chloro-substituent is removed, this can occur through hydrolytic or reductive dehalogenation. The degradation of 2-chloro-4-nitrophenol (B164951) by various bacteria involves the release of both nitrite and chloride ions. nih.govresearchgate.netresearchgate.net

Table 2: Plausible Microbial Degradation Pathways for 2-Butanone, 3-chloro-4-nitro-

Initial Enzymatic AttackKey Enzyme Type (Inferred)Initial Products (Inferred)Subsequent Steps (Inferred)
Nitro Group ReductionNitroreductase2-Butanone, 3-chloro-4-amino-Deamination, Dehalogenation, Ring Cleavage (if aromatic)
Oxidative DenitrificationMonooxygenase2-Butanone, 3-chloro-4-hydroxy-, NitriteDehalogenation, Oxidation, Central Metabolism
DehalogenationDehalogenase2-Butanone, 4-nitro-Nitro Group Reduction, Oxidation, Central Metabolism

Characterization of Transformation Products and By-products

The degradation of similar but distinct molecules, such as chloronitroaromatic compounds, often involves processes like dechlorination, denitration, and the cleavage of the carbon skeleton. For instance, the degradation of 4-chloro-2-nitrophenol (B165678) has been shown to produce chloride and nitrate (B79036) ions. nih.gov In some cases, re-chlorination of by-products has been observed. nih.gov Microbial degradation of related compounds can lead to the formation of various intermediates, including chlorohydroquinone (B41787) and hydroquinone. researchgate.netnih.govnih.gov However, without specific studies on 2-Butanone, 3-chloro-4-nitro-, it is not scientifically accurate to extrapolate these findings to predict its precise transformation products.

Given the absence of empirical data, a data table of transformation products and by-products for 2-Butanone, 3-chloro-4-nitro- cannot be constructed. Further research is required to identify and characterize the intermediates and final products of its environmental degradation.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

The primary and most critical research gap is the near-total absence of foundational data for 2-Butanone (B6335102), 3-chloro-4-nitro-. To address this, the scientific community has the opportunity to:

Elucidate its fundamental physicochemical properties: Basic data such as melting point, boiling point, solubility, and spectral characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) are completely missing from the public domain. The acquisition and publication of this data are the first and most crucial steps.

Develop and optimize synthetic routes: While the name suggests a potential synthesis pathway involving the chlorination and nitration of 2-butanone or a related precursor, no specific, reliable, and high-yielding methods have been documented. Research into various synthetic strategies is essential.

Investigate its basic reactivity: Understanding how the chloro and nitro groups influence the reactivity of the butanone backbone is fundamental. Studies on its susceptibility to nucleophilic substitution, reduction of the nitro group, and reactions at the carbonyl center would provide a foundational understanding of its chemical behavior.

Potential for Advanced Materials Research

While speculative due to the lack of data, the functional groups present in 2-Butanone, 3-chloro-4-nitro- suggest several possibilities for its application in materials science:

Precursor for energetic materials: The presence of a nitro group, a common feature in energetic materials, suggests that this compound or its derivatives could be investigated for such properties.

Monomer for specialty polymers: The reactive sites on the molecule could potentially be used for polymerization reactions, leading to the creation of novel polymers with unique thermal or optical properties. The chlorine atom, for instance, could be a site for polymerization or post-polymerization modification.

Intermediate in the synthesis of functional dyes or coatings: The combination of a chromophoric nitro group and a reactive chloro-ketone structure could make it a valuable intermediate for the synthesis of specialized dyes or functional coatings.

New Frontiers in Synthetic Methodologies and Reactivity Control

The synthesis of a multifunctional compound like 2-Butanone, 3-chloro-4-nitro- presents a significant challenge in terms of regioselectivity and chemoselectivity. This challenge, however, opens up new frontiers for synthetic chemists:

Development of selective chlorination and nitration methods: Research could focus on developing novel catalytic systems or reaction conditions that allow for the precise and controlled introduction of the chloro and nitro groups onto the butanone scaffold, minimizing the formation of unwanted isomers or byproducts.

Exploration of asymmetric synthesis: The chiral center at the third carbon position offers the opportunity to develop enantioselective synthetic routes. This would be crucial if the compound or its derivatives are found to have biological activity, where stereochemistry often plays a critical role.

Flow chemistry applications: Continuous flow reactors could offer better control over reaction parameters such as temperature and reaction time, which could be advantageous for potentially hazardous nitration reactions and for improving the selectivity of the synthesis.

Emerging Analytical and Computational Approaches for Comprehensive Understanding

In the absence of experimental data, modern analytical and computational techniques can provide initial insights and guide future experimental work:

Computational modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict the compound's structure, spectroscopic properties, and reactivity. These theoretical calculations can provide a starting point for experimental verification.

Advanced spectroscopic techniques: Once synthesized, a comprehensive analysis using two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential to unambiguously confirm its structure.

Hyphenated analytical techniques: Techniques such as GC-MS and LC-MS would be invaluable for analyzing the products of synthetic reactions and for studying the compound's stability and degradation pathways.

Q & A

Basic Questions

Q. What are the critical physical properties of 3-chloro-4-nitro-2-butanone for safe laboratory handling?

  • Methodological Answer : Key properties include:

PropertyValue/DescriptionSource
Boiling Point~79.6–82.4°C (parent compound)
Flash Point-9°C (Tag Closed Cup)
Flammability Limits1.8–11.5 vol% (as 2-butanone)
Vapor Pressure10.5 kPa at 20°C
  • Handling Recommendations : Use explosion-proof equipment, avoid open flames, and store in well-ventilated areas. Note that nitro and chloro substituents may alter reactivity compared to unsubstituted 2-butanone.

Q. Which analytical techniques are recommended for characterizing 3-chloro-4-nitro-2-butanone?

  • Methodological Answer :

  • GC-MS : Optimize using a column compatible with ketones (e.g., DB-5MS) and reference the parent compound’s boiling point (~79.6°C) for temperature programming .
  • NMR Spectroscopy : Analyze 13C^{13}\text{C} and 1H^{1}\text{H} spectra to confirm substitution patterns (e.g., nitro group deshielding effects).
  • IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm1^{-1}) and nitro group vibrations (~1500–1350 cm1^{-1}) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (chloro and nitro) influence the reactivity of 3-chloro-4-nitro-2-butanone in nucleophilic reactions?

  • Methodological Answer :

  • The nitro group is a strong meta-directing substituent, while the chloro group (moderately deactivating) may direct electrophiles to specific positions.
  • Experimental Design : Perform kinetic studies using nucleophiles (e.g., amines) under varying pH conditions. Monitor regioselectivity via HPLC or NMR .
  • Case Study : Similar nitroaromatic compounds show increased electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks .

Q. What strategies resolve discrepancies in reported decomposition data for halogenated nitrobutanones?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres (e.g., N2_2 vs. O2_2).
  • Computational Predictions : Use density functional theory (DFT) to estimate bond dissociation energies, focusing on C-Cl and C-NO2_2 bonds .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 3-chloro-4-nitrophenol decomposition pathways) .

Q. How can machine learning optimize reaction mechanisms involving 3-chloro-4-nitro-2-butanone?

  • Methodological Answer :

  • Algorithm Adaptation : Apply a self-adaptive differential evolution algorithm (as used for 2-butanone combustion) to model substituent effects on reaction rates .
  • Data Requirements : Train models on kinetic parameters (e.g., ignition delays, flame speeds) and validate with experimental data from flow reactors.

Q. What in vitro models are suitable for studying metabolic pathways of 3-chloro-4-nitro-2-butanone?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with NADPH-regenerating systems to identify metabolites (e.g., hydroxylation at the β-carbon) .
  • LC-MS/MS Analysis : Quantify metabolites using parent compound fragmentation patterns. Reference 2-butanone’s metabolic conversion to 3-hydroxy-2-butanone (~4% yield) as a baseline .

Data Contradiction Analysis

  • Example : Conflicting reports on decomposition temperatures.
    • Resolution : Experimental TGA under inert vs. oxidative conditions can clarify if decomposition is thermally or oxidatively driven. Computational models (DFT) may predict stability trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.